

4-(Piperidin-4-ylmethyl)pyridine dihydrochloride chemical properties

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Compound of Interest

Compound Name: 4-(Piperidin-4-ylmethyl)pyridine dihydrochloride

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An In-depth Technical Guide to **4-(Piperidin-4-ylmethyl)pyridine Dihydrochloride**: Properties, Synthesis, and Applications in Drug Discovery

Introduction: A Versatile Scaffold in Medicinal Chemistry

4-(Piperidin-4-ylmethyl)pyridine dihydrochloride is a heterocyclic organic compound that has emerged as a significant and versatile building block in modern drug discovery and development.^[1] Comprising a pyridine ring linked to a piperidine ring via a methylene bridge, this molecule combines key structural features that are highly valued in medicinal chemistry. The pyridine moiety, a bioisostere of a phenyl ring, offers a hydrogen bond acceptor and a weakly basic nitrogen atom, contributing to a wide range of biological activities.^[2] The piperidine ring provides a saturated, flexible, and basic nitrogen center, which is instrumental in modulating physicochemical properties such as solubility and is frequently involved in crucial binding interactions with therapeutic targets.^{[1][3]}

This guide, intended for researchers and drug development professionals, provides a comprehensive overview of the chemical properties, synthesis, and strategic applications of **4-(Piperidin-4-ylmethyl)pyridine dihydrochloride**. We will delve into the rationale behind its use as a key intermediate and explore the experimental methodologies that leverage its unique structure to create novel therapeutic agents, particularly those targeting neurological disorders and cancers.^{[1][4][5]}

Physicochemical and Structural Properties

The utility of **4-(Piperidin-4-ylmethyl)pyridine dihydrochloride** in a laboratory and industrial setting is underpinned by its specific chemical and physical characteristics. The dihydrochloride salt form is deliberately employed to enhance the compound's stability and aqueous solubility, which are often limiting factors for parent amine compounds.^[1] This modification facilitates easier handling, formulation, and application in various reaction conditions.

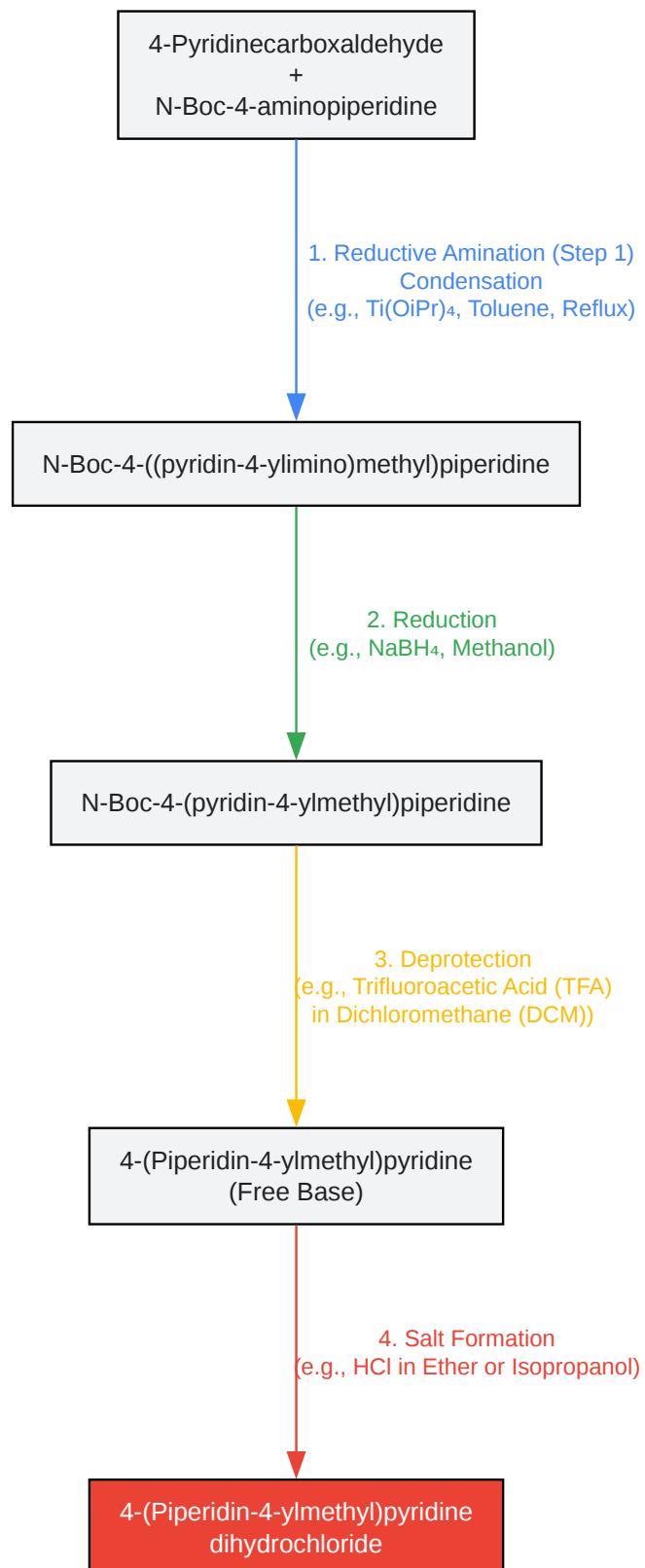
Key properties of the compound are summarized in the table below.

Property	Value	Source(s)
CAS Number	1172465-66-5	[1] [6]
Molecular Formula	C ₁₁ H ₁₆ N ₂ ·2HCl	[1] [6]
Molecular Weight	249.18 g/mol	[1] [7]
Appearance	Off-white solid	[1]
Purity	≥ 95% (HPLC)	[1]
Storage Conditions	Store at 0-8°C	[1] [3]
MDL Number	MFCD03840136	[1] [6]
PubChem ID	17998840	[1]

Strategic Synthesis and Rationale

The synthesis of 4-(Piperidin-4-ylmethyl)pyridine and its subsequent conversion to the dihydrochloride salt can be achieved through several strategic routes. A common and effective approach involves the catalytic hydrogenation of a pyridine precursor, which is a well-established method for producing piperidines.^[8] The choice of catalyst and reaction conditions is critical to ensure selective reduction of the desired ring without affecting other functional groups.

The following diagram and protocol outline a representative synthetic workflow. The causality behind each step is explained to provide insight into the experimental design.

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Caption: Synthetic workflow for **4-(Piperidin-4-ylmethyl)pyridine dihydrochloride**.

Experimental Protocol: Synthesis and Salt Formation

This protocol describes a plausible multi-step synthesis based on standard organic chemistry transformations.

Objective: To synthesize **4-(Piperidin-4-ylmethyl)pyridine dihydrochloride** from commercially available starting materials.

Step 1: Reductive Amination - Imine Formation

- **Rationale:** This step forms the crucial C-N bond between the two heterocyclic rings by first creating an imine intermediate.
- To a solution of 4-pyridinecarboxaldehyde (1.0 eq) in anhydrous toluene, add N-Boc-4-aminopiperidine (1.05 eq).
- Add a Lewis acid catalyst, such as titanium(IV) isopropoxide ($Ti(OiPr)_4$), to facilitate the condensation reaction.
- Heat the mixture to reflux with a Dean-Stark apparatus to remove the water formed during the reaction, driving the equilibrium towards the imine product.
- Monitor the reaction by TLC or LC-MS until the starting aldehyde is consumed.
- Upon completion, cool the reaction and proceed directly to the reduction step.

Step 2: Reductive Amination - Reduction to the Amine

- **Rationale:** The imine is unstable and is immediately reduced to a stable secondary amine. Sodium borohydride ($NaBH_4$) is a mild and selective reducing agent suitable for this transformation.
- Cool the reaction mixture containing the crude imine in an ice bath.
- Slowly add methanol, followed by the portion-wise addition of sodium borohydride ($NaBH_4$, 1.5 eq).
- Allow the reaction to warm to room temperature and stir for 4-6 hours.

- Quench the reaction carefully by the slow addition of water.
- Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude N-Boc-4-(pyridin-4-ylmethyl)piperidine.

Step 3: Boc Deprotection

- Rationale: The tert-butyloxycarbonyl (Boc) group is a standard protecting group for amines. It is stable under the reductive amination conditions but is easily removed with strong acid, like trifluoroacetic acid (TFA), to reveal the free piperidine nitrogen.
- Dissolve the crude product from Step 2 in dichloromethane (DCM).
- Add trifluoroacetic acid (TFA, 5-10 eq) dropwise at 0°C.
- Stir the reaction at room temperature for 1-2 hours until TLC/LC-MS confirms the complete removal of the Boc group.
- Concentrate the reaction mixture under reduced pressure. Neutralize the residue with a saturated solution of sodium bicarbonate and extract the free base into DCM.
- Dry the organic layers and concentrate to yield 4-(Piperidin-4-ylmethyl)pyridine as a free base.

Step 4: Dihydrochloride Salt Formation

- Rationale: Conversion to the dihydrochloride salt improves the compound's stability, crystallinity, and solubility in aqueous media, making it ideal for storage and further use. Both the piperidine and pyridine nitrogens are basic and will be protonated.
- Dissolve the purified free base from Step 3 in a minimal amount of a suitable solvent like isopropanol or diethyl ether.
- Slowly add a solution of hydrochloric acid in ether or isopropanol (2.1 eq) with stirring.
- A precipitate will form. Continue stirring for 30 minutes.

- Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield **4-(Piperidin-4-ylmethyl)pyridine dihydrochloride** as an off-white solid.[1]

Applications in Drug Discovery and Development

The true value of **4-(Piperidin-4-ylmethyl)pyridine dihydrochloride** lies in its role as a versatile scaffold for constructing more complex and biologically active molecules.[1] Its structure is frequently found in compounds targeting the central nervous system (CNS) and in oncology.

1. Scaffold for CNS-Active Agents: The piperidine moiety is a common feature in drugs targeting neurological disorders.[1] Its basic nitrogen can be crucial for interacting with key acidic residues (e.g., aspartate, glutamate) in receptors and enzymes. The pyridine ring can act as a bioisosteric replacement for a phenyl ring, often improving metabolic stability and pharmacokinetic properties.[9] This scaffold has been explored for the development of agents targeting various receptors and transporters in the brain.[3]
2. Intermediate for Enzyme Inhibitors: The compound serves as a key intermediate in the synthesis of potent enzyme inhibitors. For example, structurally related 3-(piperidin-4-ylmethoxy)pyridine compounds have been identified as potent and selective inhibitors of Lysine Specific Demethylase 1 (LSD1), an important epigenetic target in cancer therapy.[4][10] In these inhibitors, the piperidine nitrogen engages in critical interactions within the enzyme's active site, while the pyridine core serves as a stable anchor for further chemical modification to optimize potency and selectivity.[4]
3. Versatile Chemical Handle: Both the piperidine and pyridine rings offer sites for chemical modification. The secondary amine of the piperidine ring can be readily functionalized via N-alkylation, N-acylation, or reductive amination to introduce diverse substituents. These modifications are used to modulate the compound's potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The pyridine ring can be functionalized through electrophilic or nucleophilic aromatic substitution, allowing for fine-tuning of electronic properties and interaction with biological targets.

Conclusion

4-(Piperidin-4-ylmethyl)pyridine dihydrochloride is more than a simple chemical reagent; it is a strategically designed molecular fragment that provides a robust starting point for the synthesis of complex pharmaceutical agents. Its favorable physicochemical properties, combined with the proven biological relevance of its constituent pyridine and piperidine rings, make it a high-value intermediate for medicinal chemists. Understanding its chemical properties, synthetic routes, and strategic applications is essential for researchers aiming to leverage this powerful scaffold in the design and development of next-generation therapeutics.

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